

# In-Depth Technical Guide: m-PEG3-amido-C3-triethoxysilane

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *m-PEG3-amido-C3-triethoxysilane*

Cat. No.: *B1193053*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **m-PEG3-amido-C3-triethoxysilane**, a versatile heterobifunctional linker molecule. Its properties and applications, particularly in the burgeoning field of targeted protein degradation and surface chemistry, are detailed herein.

## Core Compound Data

**m-PEG3-amido-C3-triethoxysilane** is a polyethylene glycol (PEG)-based linker. It features a methoxy-terminated PEG chain and a triethoxysilane group, enabling its use in conjugating molecules and functionalizing surfaces.

Parameter	Value	Reference
Molecular Weight	395.56 g/mol	[1]
Molecular Formula	C <sub>17</sub> H <sub>37</sub> NO <sub>7</sub> Si	[2]
CAS Number	2243566-45-0	[2]
Purity	>95%	
Appearance	Colorless to light yellow oil	
Solubility	Soluble in DMSO, DMF, DCM	
Storage	-20°C	[2]

## Applications in Proteolysis Targeting Chimeras (PROTACs)

A primary application of **m-PEG3-amido-C3-triethoxysilane** is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This linker can be used in the synthesis of PROTACs.[1] [2] The PEG component of the linker enhances the solubility and pharmacokinetic properties of the resulting PROTAC.

## Experimental Protocol: Synthesis of a PROTAC using m-PEG3-amido-C3-triethoxysilane

This protocol outlines a general procedure for conjugating a target protein ligand and an E3 ligase ligand using **m-PEG3-amido-C3-triethoxysilane**. The specific reaction conditions may require optimization based on the properties of the ligands.

Materials:

- **m-PEG3-amido-C3-triethoxysilane**
- Target protein ligand with a suitable functional group (e.g., a carboxylic acid for amide bond formation)

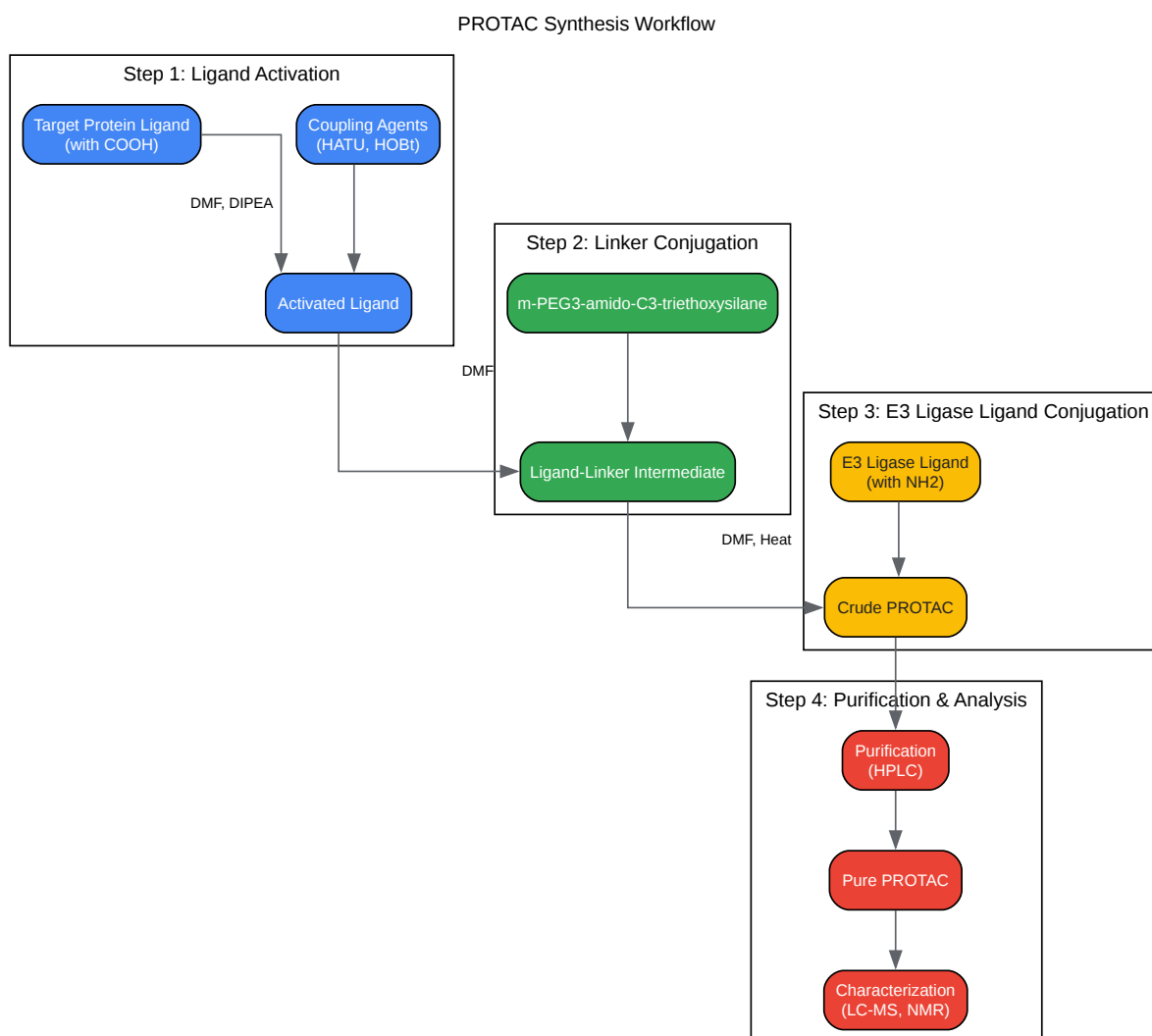
- E3 ligase ligand with a suitable functional group (e.g., an amine for reaction with the triethoxysilane)
- Anhydrous N,N-Dimethylformamide (DMF)
- Coupling agents (e.g., HATU, HOBt)
- Tertiary amine base (e.g., DIPEA)
- Reaction vessel
- Magnetic stirrer
- Inert atmosphere (e.g., Nitrogen or Argon)
- Purification system (e.g., HPLC)

#### Procedure:

- Activation of Target Protein Ligand:
  - Dissolve the target protein ligand (1 eq.) in anhydrous DMF under an inert atmosphere.
  - Add HATU (1.1 eq.) and HOBt (1.1 eq.) to the solution.
  - Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
- Conjugation with the Linker:
  - To the activated ligand solution, add a solution of **m-PEG3-amido-C3-triethoxysilane** (1 eq.) in anhydrous DMF.
  - Add DIPEA (3 eq.) to the reaction mixture.
  - Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
- Conjugation with E3 Ligase Ligand:

- Once the first conjugation is complete, add the E3 ligase ligand (1.2 eq.) to the reaction mixture.
- The amine group on the E3 ligase ligand will react with the triethoxysilane group of the linker. This reaction may be facilitated by gentle heating (e.g., 40-50°C) and may require an extended reaction time (12-24 hours).
- Purification:
  - Upon completion, quench the reaction with a small amount of water.
  - Concentrate the mixture under reduced pressure.
  - Purify the crude product by preparative HPLC to obtain the final PROTAC molecule.
- Characterization:
  - Confirm the identity and purity of the synthesized PROTAC using LC-MS and NMR spectroscopy.

## PROTAC Synthesis Workflow



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of a PROTAC molecule.

## Surface Functionalization Applications

The triethoxysilane group of **m-PEG3-amido-C3-triethoxysilane** allows for the covalent attachment to hydroxylated surfaces such as glass, silica, and metal oxides. This surface modification creates a hydrophilic and biocompatible layer due to the PEG component, which can reduce non-specific protein and cell adhesion. This is particularly useful in the development of biosensors, diagnostic assays, and functionalized nanoparticles.

## Experimental Protocol: Surface Functionalization of Glass Slides

This protocol describes a general method for functionalizing glass microscope slides with **m-PEG3-amido-C3-triethoxysilane**.

Materials:

- Glass microscope slides
- Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
- Deionized water
- Anhydrous toluene
- **m-PEG3-amido-C3-triethoxysilane**
- Oven
- Coplin jars or beakers

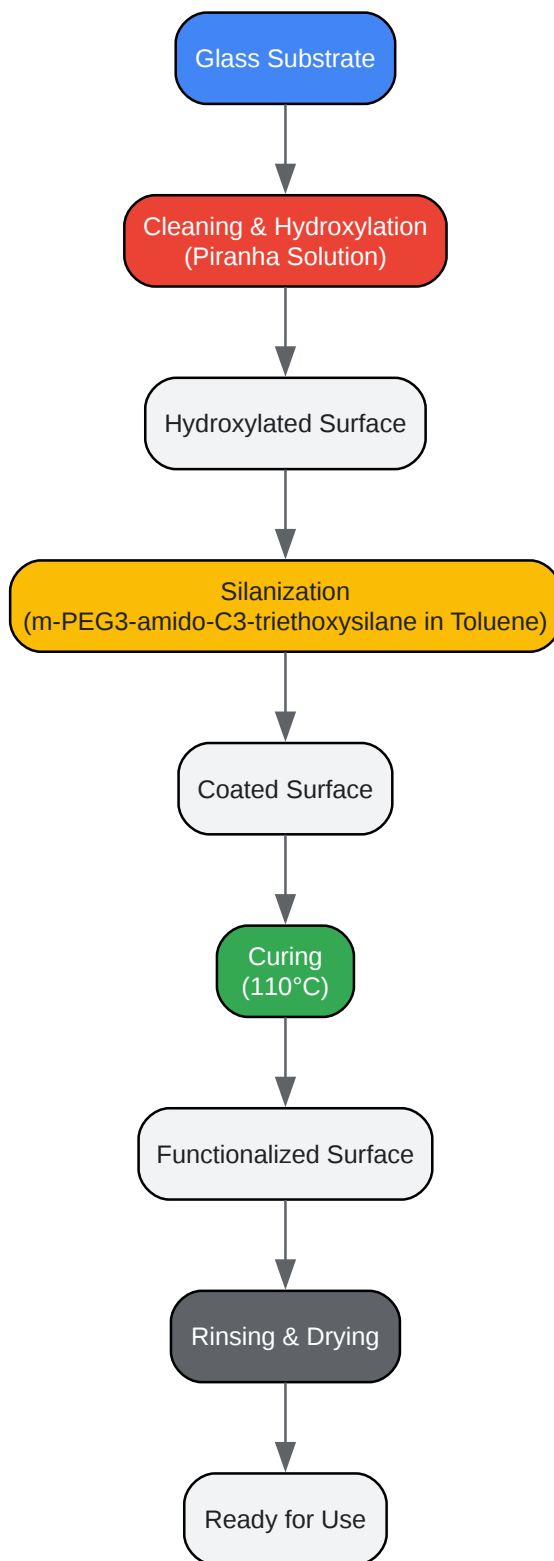
Procedure:

- Cleaning of Glass Slides:
  - Immerse the glass slides in Piranha solution for 30 minutes to clean and hydroxylate the surface. (Safety note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.)

- Rinse the slides thoroughly with deionized water.
- Dry the slides in an oven at 110°C for at least 1 hour.
- Silanization:
  - Prepare a 2% (v/v) solution of **m-PEG3-amido-C3-triethoxysilane** in anhydrous toluene.
  - Immerse the cleaned and dried glass slides in the silane solution for 2-4 hours at room temperature with gentle agitation.
  - After immersion, rinse the slides with fresh toluene to remove any unbound silane.
- Curing:
  - Cure the coated slides in an oven at 110°C for 30-60 minutes to promote the formation of a stable siloxane bond with the glass surface.
- Final Rinsing and Storage:
  - Rinse the cured slides with ethanol and then deionized water.
  - Dry the functionalized slides under a stream of nitrogen.
  - Store the slides in a desiccator until further use.

## Surface Functionalization Workflow

## Surface Functionalization Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for surface functionalization of a glass substrate.



**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. m-PEG3-amido-C3-triethoxysilane - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: m-PEG3-amido-C3-triethoxysilane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193053#m-peg3-amido-c3-triethoxysilane-molecular-weight]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)